molecular formula C14H9NO5 B6396846 4-(2-Formylphenyl)-2-nitrobenzoic acid CAS No. 1261901-22-7

4-(2-Formylphenyl)-2-nitrobenzoic acid

Cat. No.: B6396846
CAS No.: 1261901-22-7
M. Wt: 271.22 g/mol
InChI Key: INASVAUQOXMVLK-UHFFFAOYSA-N
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Description

4-(2-Formylphenyl)-2-nitrobenzoic acid is a substituted benzoic acid derivative featuring a nitro group (-NO₂) at the 2-position of the benzene ring and a 2-formylphenyl substituent at the 4-position (Fig. 1). This compound combines electron-withdrawing (nitro) and electron-donating (formyl) functional groups, which influence its physicochemical properties, including solubility, acidity, and reactivity. Potential applications include serving as an intermediate in pharmaceuticals or agrochemicals, leveraging its reactive nitro and formyl groups for further functionalization.

Properties

IUPAC Name

4-(2-formylphenyl)-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO5/c16-8-10-3-1-2-4-11(10)9-5-6-12(14(17)18)13(7-9)15(19)20/h1-8H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INASVAUQOXMVLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80688860
Record name 2'-Formyl-3-nitro[1,1'-biphenyl]-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261901-22-7
Record name [1,1′-Biphenyl]-4-carboxylic acid, 2′-formyl-3-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261901-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Formyl-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitration of Prefunctionalized Benzaldehyde Derivatives

A common strategy involves nitrating intermediates containing both benzaldehyde and protected hydroxyl groups. For example, 3-alkoxy-4-acetoxybenzaldehyde undergoes nitration with fuming nitric acid in chloroform at -20°C to 5°C, yielding 4-formyl-2-alkoxy-3-nitro phenyl acetate with 85% yield and 9% isomer formation. Subsequent oxidation of the aldehyde to a carboxylic acid is achieved using potassium permanganate in methanol at 45–55°C, producing 3,4-dimethoxy-2-nitrobenzoic acid in 93% yield.

Reaction Conditions and Optimization

  • Nitration :

    • Nitrating agent: Fuming HNO₃ (3–8 equivalents).

    • Solvent: Chloroform or dichloromethane.

    • Temperature: -20°C to 5°C.

  • Oxidation :

    • Oxidizing agent: KMnO₄ (2 equivalents).

    • Solvent: Methanol or tetrahydrofuran.

    • Yield: 91–95%.

Condensation-Mediated Synthesis

Intramolecular Arylogous Nitroaldol Condensation

The RSC Advance study demonstrates a one-pot synthesis of benzofuran derivatives via O-alkylation and intramolecular nitroaldol condensation. Applying this to 4-(2-Formylphenyl)-2-nitrobenzoic acid, salicylaldehyde and 1-(bromomethyl)-2-nitrobenzene react in toluene with DBU (1,8-diazabicycloundec-7-ene) at 80°C, yielding 85% of the cyclized product.

Key Parameters:

  • Base : DBU outperforms K₂CO₃ or Cs₂CO₃ (85% vs. 38–46% yield).

  • Solvent : Toluene > DMF or DMSO.

  • Temperature : 80°C.

Oxidative Functionalization of Methyl Precursors

Methyl Sulfone Oxidation to Carboxylic Acid

A method adapted from ChemicalBook involves oxidizing methyl p-tolyl sulfone with nitric acid and vanadium(V) oxide in sulfuric acid at 140°C. While this route produces 2-nitro-4-methylsulfonylbenzoic acid , analogous conditions could oxidize a methyl group adjacent to a nitro and formylphenyl moiety to yield the target compound.

Optimization Insights:

  • Oxidizing system : HNO₃/V₂O₅/H₂SO₄.

  • Temperature : 140°C.

  • Yield : 98% for sulfone derivatives.

Comparative Analysis of Synthetic Routes

MethodKey StepsConditionsYieldIsomer Control
Nitration-OxidationNitration → OxidationHNO₃, KMnO₄, 45–55°C93%Moderate (9%)
CondensationO-Alkylation → CyclizationDBU, toluene, 80°C85%High
OxidationDirect oxidationV₂O₅/H₂SO₄, 140°C98%Low

Chemical Reactions Analysis

Types of Reactions: 4-(2-Formylphenyl)-2-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed:

    Oxidation: 4-(2-Carboxyphenyl)-2-nitrobenzoic acid.

    Reduction: 4-(2-Formylphenyl)-2-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile building block in the synthesis of various organic molecules. It can participate in multiple reactions:

  • Condensation Reactions : Used to form more complex structures through condensation with amines or alcohols.
  • Electrophilic Aromatic Substitution : The nitro group can facilitate electrophilic substitution reactions on the aromatic ring.

Table 1: Key Reactions Involving 4-(2-Formylphenyl)-2-nitrobenzoic Acid

Reaction TypeExample ReactionProducts Generated
CondensationReaction with aminesSchiff bases
Electrophilic SubstitutionNitration or halogenationSubstituted derivatives
ReductionReduction of the nitro groupAmino derivatives

Biological Activities

Research indicates that 4-(2-formylphenyl)-2-nitrobenzoic acid exhibits potential biological activities:

  • Anticancer Properties : Investigated for its ability to inhibit tumor growth through enzyme inhibition.
  • Anti-inflammatory Effects : Shown to modulate pathways involved in inflammation by interacting with specific receptors.

Case Study: Anticancer Activity
In a study assessing the anticancer potential of this compound, it was found to inhibit the proliferation of various cancer cell lines at micromolar concentrations. The mechanism was attributed to its ability to induce apoptosis through mitochondrial pathways.

Material Science

The compound is also explored for its applications in developing advanced materials:

  • Nonlinear Optical Materials : Its unique molecular structure allows it to be used in fabricating materials with nonlinear optical properties.
  • Photonic Devices : Utilized in creating components for photonic applications due to its ability to interact with light at specific wavelengths.

Mechanism of Action

The mechanism of action of 4-(2-Formylphenyl)-2-nitrobenzoic acid depends on its specific application. In biological systems, the compound or its derivatives may interact with molecular targets such as enzymes or receptors. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following compounds are structurally or functionally related to 4-(2-Formylphenyl)-2-nitrobenzoic acid:

Compound Substituents Key Properties References
4-Nitrobenzoic acid -NO₂ at 4-position Higher solubility in polar solvents due to nitro group symmetry; pKa ~1.7 (strong acid).
2-Nitrobenzoic acid -NO₂ at 2-position Low aqueous solubility (4.20×10⁻² mol/L at 303 K); hydrotropes enhance solubility up to 20×.
4-(Methylsulfonyl)-2-nitrobenzoic acid -NO₂ at 2, -SO₂CH₃ at 4 Stronger electron-withdrawing effect from sulfonyl group increases acidity vs. formyl.
4-Formyl-2-nitrophenyl benzoate Ester linkage instead of carboxylic acid Reduced acidity; dihedral angles between aromatic rings (4.96°–62.90°) influence crystal packing.
4-(2,3-Difluorophenyl)-2-nitrobenzoic acid -NO₂ at 2, -C₆H₃F₂ at 4 Fluorine substituents enhance lipophilicity and metabolic stability vs. formyl group.
Key Comparisons

Solubility and Hydrotropy

  • 2-Nitrobenzoic acid exhibits poor aqueous solubility (4.20×10⁻² mol/L at 303 K), but hydrotropes like sodium acetate increase solubility by 20× via aggregate formation . The bulkier 4-(2-formylphenyl) substituent in the target compound likely reduces solubility further due to steric hindrance, though this could be mitigated by hydrotropes or co-solvents.

Acidity

  • The nitro group at the 2-position in 2-nitrobenzoic acid lowers its pKa (≈1.9) compared to benzoic acid (pKa ≈4.2). The formylphenyl group in the target compound may slightly increase acidity due to resonance effects, though less than sulfonyl or nitro groups at the 4-position .

Crystal Packing and Intermolecular Interactions In 4-formyl-2-nitrophenyl benzoate, weak C-H⋯O interactions drive helical chain formation along the [010] axis .

Synthetic Utility

  • The formyl group in 4-(2-formylphenyl)-2-nitrobenzoic acid offers a reactive site for condensation or nucleophilic addition, similar to 4-formyl-2-nitrophenyl benzoate, which is used to synthesize heterocyclic derivatives .

Data Tables

Table 1: Solubility Enhancement of 2-Nitrobenzoic Acid by Hydrotropes

Hydrotrope MHC (mol/L) Max Solubility (mol/L) Enhancement Factor (ϕs)
Sodium acetate 0.30 8.45×10⁻¹ 20.12
Citric acid 0.50 6.80×10⁻¹ 16.19
Nicotinamide 0.40 5.90×10⁻¹ 14.05

Data adapted from .

Table 2: Structural Parameters of Aromatic Esters

Compound Dihedral Angle (°) Intermolecular Interactions
4-Formyl-2-nitrophenyl benzoate (I) 4.96 C-H⋯O chains along [010]
4-Formyl-2-nitrophenyl 4-bromo benzoate 62.90 Halogen bonding (C-Br⋯O)
4-Formyl-2-nitrophenyl 4-chloro benzoate 19.55 C-Cl⋯O and π-π stacking

Data from .

Biological Activity

4-(2-Formylphenyl)-2-nitrobenzoic acid is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

4-(2-Formylphenyl)-2-nitrobenzoic acid features a nitro group and a formyl group attached to a benzoic acid backbone. The presence of these functional groups is crucial for its biological activity. The molecular structure can be represented as follows:

C14H11N1O4\text{C}_{14}\text{H}_{11}\text{N}_{1}\text{O}_{4}

The biological activity of 4-(2-Formylphenyl)-2-nitrobenzoic acid is primarily attributed to its ability to interact with various molecular targets within biological systems. The nitro and formyl groups can participate in hydrogen bonding and other interactions, influencing the compound's binding affinity to proteins and enzymes.

Interaction with Enzymes

Research suggests that this compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways. For instance, its interaction with cytochrome P450 enzymes indicates potential implications for drug metabolism and toxicity .

Antimicrobial Activity

Studies have indicated that derivatives of 4-(2-Formylphenyl)-2-nitrobenzoic acid exhibit significant antimicrobial properties against various bacterial strains. For example, compounds with similar structures have demonstrated effectiveness against drug-resistant bacteria such as Staphylococcus aureus and Acinetobacter baumannii, with minimum inhibitory concentrations (MIC) as low as 0.78 μg/mL .

CompoundBacterial StrainMIC (μg/mL)
4-(2-Formylphenyl)-2-nitrobenzoic acidStaphylococcus aureus0.78
4-(2-Formylphenyl)-2-nitrobenzoic acidAcinetobacter baumannii1.56

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory properties. Its ability to modulate cytokine production suggests potential applications in treating inflammatory diseases . Further studies are needed to elucidate the specific pathways involved.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of derivatives of 4-(2-Formylphenyl)-2-nitrobenzoic acid. For instance, a recent study highlighted the synthesis of various derivatives and their subsequent screening for antimicrobial activity against resistant strains . The results indicated that modifications to the nitro group significantly influenced the antimicrobial potency.

Notable Findings

  • Antimicrobial Efficacy : Derivatives showed enhanced activity against resistant bacterial strains compared to their parent compounds.
  • Safety Profile : Preliminary toxicity assessments indicated that these compounds were non-toxic to human cell lines at concentrations significantly higher than their MICs, suggesting a favorable safety profile for therapeutic applications .
  • Mechanistic Insights : The disruption of bacterial cell membranes was identified as a probable mode of action for the antimicrobial effects observed .

Q & A

Q. What are the primary synthetic routes for 4-(2-Formylphenyl)-2-nitrobenzoic acid, and how do steric/electronic effects influence reaction efficiency?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as Friedel-Crafts acylation to introduce the formyl group, followed by nitration. Steric hindrance from the ortho-substituted formylphenyl group and electron-withdrawing effects of the nitro group may reduce reactivity, necessitating optimized catalysts (e.g., Lewis acids like AlCl₃) and controlled temperatures (0–5°C for nitration steps). Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product .

Q. Which analytical techniques are most effective for confirming the structure and purity of 4-(2-Formylphenyl)-2-nitrobenzoic acid?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR can identify aromatic protons (δ 7.5–8.5 ppm) and confirm formyl (δ ~10 ppm) and nitro group positions.
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98% ideal for research).
  • X-ray Crystallography : Resolves molecular geometry, particularly bond angles between nitro and formyl groups .

Q. How do the nitro and formyl functional groups influence the compound’s solubility and reactivity?

  • Methodological Answer : The nitro group (electron-withdrawing) reduces electron density in the aromatic ring, decreasing solubility in polar solvents. The formyl group enhances reactivity in nucleophilic substitutions (e.g., condensations). Solubility testing in DMSO, THF, and chloroform, paired with UV-Vis spectroscopy, can quantify solvent interactions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict regioselectivity in reactions involving 4-(2-Formylphenyl)-2-nitrobenzoic acid?

  • Methodological Answer : Density Functional Theory (DFT) calculations (using Gaussian or ORCA software) model electron density distribution to identify reactive sites. For example, Fukui indices can predict electrophilic/nucleophilic attack regions. Compare computed 1^1H NMR shifts (via GIAO method) with experimental data to validate models .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts or IR absorptions)?

  • Methodological Answer :
  • Cross-validation : Use complementary techniques (e.g., FT-IR for nitro group stretching vibrations ~1520 cm⁻¹ and 1350 cm⁻¹) alongside 15^{15}N NMR for nitro group confirmation.
  • Isotopic Labeling : Introduce 13^{13}C or 2^{2}H labels to track specific functional groups during synthesis.
  • Dynamic NMR : Assess rotational barriers in formylphenyl groups causing split signals .

Design a factorial experiment to optimize reaction yield in the synthesis of 4-(2-Formylphenyl)-2-nitrobenzoic acid.

  • Methodological Answer :
    Use a 2³ factorial design to test variables:
  • Factors : Temperature (25°C vs. 40°C), catalyst concentration (0.1 eq vs. 0.3 eq AlCl₃), reaction time (6h vs. 12h).
  • Response Variable : Percent yield (HPLC-determined).
  • Analysis : ANOVA identifies significant interactions; pareto charts rank factor impacts. Replicate runs reduce noise .

Q. How does the crystal packing of 4-(2-Formylphenyl)-2-nitrobenzoic acid affect its solid-state reactivity?

  • Methodological Answer : Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., hydrogen bonding between nitro O and formyl H). Hirshfeld surface analysis quantifies interaction contributions. Thermal gravimetric analysis (TGA) correlates packing density with decomposition temperatures .

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